4-Chloro-3,5-dinitropyridine
Overview
Description
4-Chloro-3,5-dinitropyridine is a heterocyclic aromatic compound characterized by the presence of a chlorine atom and two nitro groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dinitropyridine can be synthesized through the nitration of 4-chloropyridine. The process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the pyridine ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced nitration techniques and optimized reaction conditions can lead to the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dinitropyridine undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or thiol.
Major Products: The major products formed from these reactions include substituted pyridines, aminopyridines, and other functionalized derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-3,5-dinitropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dinitropyridine in chemical reactions primarily involves nucleophilic aromatic substitution. The electron-withdrawing nitro groups increase the electrophilicity of the pyridine ring, facilitating the substitution of the chlorine atom by nucleophiles. This process is often accompanied by the formation of a negatively charged intermediate, which is stabilized by the nitro groups .
Comparison with Similar Compounds
2-Chloro-3,5-dinitropyridine: Similar in structure but with the chlorine atom at the 2 position, affecting its reactivity and applications.
4-Chloro-3,5-dinitropyrazole: Another compound with similar nitro and chlorine substitutions but on a pyrazole ring, used in the synthesis of energetic materials.
6,8-Dinitro[1,2,4]triazolo[1,5-a]pyridine: A fused heterocyclic compound with similar energetic properties.
Uniqueness: 4-Chloro-3,5-dinitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and stability. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis and material science .
Properties
IUPAC Name |
4-chloro-3,5-dinitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3O4/c6-5-3(8(10)11)1-7-2-4(5)9(12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKUEMVJROHZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370911 | |
Record name | 4-chloro-3,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10425-70-4 | |
Record name | 4-chloro-3,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.